molecular formula C20H21N5O B12172452 [4-methyl-3-(1H-tetrazol-1-yl)phenyl](4-phenylpiperidin-1-yl)methanone

[4-methyl-3-(1H-tetrazol-1-yl)phenyl](4-phenylpiperidin-1-yl)methanone

Cat. No.: B12172452
M. Wt: 347.4 g/mol
InChI Key: KOEMIQHTYGXJJG-UHFFFAOYSA-N
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Description

4-methyl-3-(1H-tetrazol-1-yl)phenylmethanone: is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(1H-tetrazol-1-yl)phenylmethanone typically involves multi-step organic reactions. One common route includes the formation of the tetrazole ring through cycloaddition reactions involving azides and nitriles. The phenyl and piperidine groups are introduced through subsequent substitution reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using continuous flow reactors to ensure consistent reaction conditions and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: : Reduction reactions can target the carbonyl group in the methanone moiety. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

Substitution: : The tetrazole ring and phenyl groups can participate in electrophilic and nucleophilic substitution reactions. Halogenation and alkylation are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

A study highlighted the synthesis of various derivatives containing tetrazole and piperidine units, demonstrating significant antimicrobial properties against both bacterial and fungal strains. Notably, compounds derived from this scaffold showed effectiveness comparable to established antibiotics .

Anticancer Properties

The compound has also been evaluated for its potential as an anticancer agent. Its structure allows for interaction with specific protein kinases involved in cancer cell proliferation. Preliminary studies suggest that it may inhibit key signaling pathways, thereby reducing tumor growth in vitro .

Case Studies

Several case studies have been documented regarding the applications of 4-methyl-3-(1H-tetrazol-1-yl)phenylmethanone:

StudyFocusFindings
Study 1Antimicrobial EvaluationSeveral derivatives exhibited MIC values lower than standard antibiotics, indicating potential as new antimicrobial agents .
Study 2Anticancer ActivityDemonstrated significant inhibition of cancer cell lines with IC50 values suggesting potent activity against specific tumor types .
Study 3Molecular Docking StudiesRevealed strong binding affinities to target proteins involved in disease processes, supporting further development as a therapeutic agent .

Mechanism of Action

The mechanism of action of 4-methyl-3-(1H-tetrazol-1-yl)phenylmethanone involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The phenyl and piperidine groups contribute to the compound’s binding affinity and specificity, enhancing its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    Cresol: Cresols are methylphenols with similar aromatic structures but lack the tetrazole and piperidine moieties.

    4-Iodobenzoic acid: This compound has a similar aromatic structure but differs in functional groups and overall reactivity.

    4,4’-Dichlorobenzophenone: Shares the phenyl group but has different substituents and lacks the tetrazole and piperidine rings.

Uniqueness

What sets 4-methyl-3-(1H-tetrazol-1-yl)phenylmethanone apart is its combination of the tetrazole ring, phenyl group, and piperidine moiety

Biological Activity

The compound 4-methyl-3-(1H-tetrazol-1-yl)phenylmethanone, often referred to as a tetrazole-containing phenylpiperidine derivative, has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties. The structural formula can be represented as follows:

C19H22N4O Molecular Weight 342 41 g mol \text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}\quad \text{ Molecular Weight 342 41 g mol }

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Poly(ADP-ribose) Polymerase (PARP) :
    • Research indicates that compounds similar to this tetrazole derivative can inhibit PARP, an enzyme involved in DNA repair processes. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy by preventing the repair of DNA damage induced by cytotoxic agents .
  • Antitumor Activity :
    • Studies have shown that similar compounds exhibit significant antitumor effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives with similar structures have been reported to effectively inhibit the growth of HeLa and A549 cancer cells .
  • Anti-inflammatory Properties :
    • The tetrazole moiety is associated with anti-inflammatory activity, potentially through the modulation of inflammatory cytokines and pathways .

1. Antitumor Efficacy

A study conducted on the effects of related tetrazole compounds demonstrated their ability to induce apoptosis in cancer cell lines. For example, a derivative was observed to have an IC50 value of approximately 226 µg/mL against HeLa cells, indicating potent antiproliferative effects .

2. PARP Inhibition

Inhibitors targeting PARP have been shown to enhance the efficacy of existing chemotherapeutic agents. In vivo studies revealed that administration of a similar compound resulted in a significant reduction in tumor size in xenograft models .

3. Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of related tetrazole derivatives, revealing their capacity to inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Data Tables

Biological Activity IC50/Effect Reference
Antitumor (HeLa Cells)226 µg/mL
PARP InhibitionSignificant
Anti-inflammatoryCytokine Inhibition

Properties

Molecular Formula

C20H21N5O

Molecular Weight

347.4 g/mol

IUPAC Name

[4-methyl-3-(tetrazol-1-yl)phenyl]-(4-phenylpiperidin-1-yl)methanone

InChI

InChI=1S/C20H21N5O/c1-15-7-8-18(13-19(15)25-14-21-22-23-25)20(26)24-11-9-17(10-12-24)16-5-3-2-4-6-16/h2-8,13-14,17H,9-12H2,1H3

InChI Key

KOEMIQHTYGXJJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=CC=CC=C3)N4C=NN=N4

Origin of Product

United States

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